molecular formula C22H27N3O7S B2515164 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 868983-01-1

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2515164
CAS No.: 868983-01-1
M. Wt: 477.53
InChI Key: JKUYHNOPQYGDAO-UHFFFAOYSA-N
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Description

N1-((3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a high-purity chemical compound designed for research and development purposes. This oxalamide derivative features a complex structure incorporating a 3,4-dimethoxyphenylsulfonyl group and an oxazolidine ring, a scaffold recognized for its relevance in medicinal chemistry . Compounds with similar structural motifs, particularly those containing the sulfonyl-oxazolidine group, have been investigated for their potential biological activities and are often explored as inhibitors or modulators of various enzymatic pathways . The specific arrangement of functional groups in this molecule makes it a valuable intermediate or target for researchers in the fields of organic synthesis and drug discovery. As part of the family of heterocyclic building blocks, it can be utilized in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to develop new therapeutic agents . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-15-4-6-16(7-5-15)13-23-21(26)22(27)24-14-20-25(10-11-32-20)33(28,29)17-8-9-18(30-2)19(12-17)31-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUYHNOPQYGDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound notable for its unique structural features, including an oxazolidine ring and various aromatic moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O7SC_{23}H_{29}N_{3}O_{7}S, indicating a significant molecular weight and complexity. The presence of the sulfonyl group allows for potential interactions with biological targets, such as proteins and enzymes.

PropertyValue
Molecular FormulaC23H29N3O7S
Molecular Weight507.6 g/mol
CAS Number868983-27-1
SolubilityVery soluble
Log P (octanol-water)1.54

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties relevant to enzyme modulation.

Biological Activity Studies

Research studies have focused on the compound's antibacterial and anticancer properties:

Antibacterial Activity

In vitro studies have demonstrated that oxazolidine derivatives exhibit significant antibacterial effects against various strains of bacteria. The sulfonamide moiety plays a crucial role in enhancing the compound's interaction with bacterial enzymes, leading to inhibition of bacterial growth.

Anticancer Activity

Preliminary studies indicate that this compound shows promise in inhibiting cancer cell proliferation. The mechanism may involve apoptosis induction through the modulation of specific signaling pathways.

Case Studies

  • Study on Antibacterial Properties :
    • Objective : Evaluate the antibacterial efficacy against resistant strains.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
  • Study on Anticancer Effects :
    • Objective : Assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, suggesting potential as an anticancer agent.

Comparison with Similar Compounds

Research Findings and Implications

  • Analog 1 : The benzodioxin ring’s polarity may favor peripheral targets, such as inflammatory enzymes (e.g., COX-2), but could reduce oral bioavailability .
  • Analog 2 : The oxadiazole-thiazole scaffold shows broader antimicrobial activity but lower selectivity due to reactive sulfanyl groups .

Q & A

Q. What are the critical steps in synthesizing N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including sulfonylation of oxazolidine intermediates, followed by oxalamide coupling. Key steps:
  • Sulfonylation : React 3,4-dimethoxyphenylsulfonyl chloride with oxazolidine under inert atmosphere (N₂/Ar) in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
  • Oxalamide Formation : Couple the sulfonylated oxazolidine with 4-methylbenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at room temperature for 12–16 hours .
  • Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC .
  • Optimization : Adjust catalyst loading (e.g., DMAP for acylation) and solvent polarity (acetonitrile vs. DMF) to improve yields (typically 50–70%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify sulfonyl, oxazolidine, and oxalamide moieties. Key signals: sulfonyl protons (δ 3.8–4.2 ppm), oxazolidine methylene (δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or methoxy groups) .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .

Q. What are the key structural features influencing this compound’s reactivity in biological systems?

  • Methodological Answer :
  • 3,4-Dimethoxyphenylsulfonyl Group : Enhances membrane permeability via lipophilic interactions; methoxy groups participate in hydrogen bonding with enzyme active sites (e.g., kinases) .
  • Oxazolidine Ring : Conformational rigidity stabilizes interactions with hydrophobic protein pockets .
  • Oxalamide Linker : Acts as a hydrogen-bond donor/acceptor, critical for target binding (e.g., protease inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace 3,4-dimethoxyphenyl with halogenated (e.g., 4-F, 3-Cl) or heteroaromatic (e.g., pyridyl) groups to modulate electron-withdrawing/donating effects .
  • Oxazolidine Modifications : Introduce sp³-hybridized carbons (e.g., methyl groups) to restrict ring conformation and improve target selectivity .
  • Biological Assays : Test analogs against panels of enzymes (e.g., soluble epoxide hydrolase, cytochrome P450s) using fluorogenic substrates or SPR binding assays .

Q. What computational strategies predict this compound’s molecular targets and off-target effects?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with candidate targets (e.g., COX-2, EGFR). Focus on sulfonyl-oxazolidine interactions with catalytic lysine residues .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at 3,4-methoxy positions) using MOE or Discovery Studio .
  • Off-Target Profiling : Employ SwissTargetPrediction or ChEMBL databases to assess similarity to known inhibitors (e.g., sulfonamide antibiotics) .

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition (e.g., sEH) using both fluorescence-based (e.g., CMNPC hydrolysis) and LC-MS quantification of substrate turnover .
  • Cellular Context : Compare activity in immortalized (e.g., HEK293) vs. primary cells to assess membrane permeability differences .
  • Metabolite Analysis : Use LC-QTOF to detect oxidative metabolites (e.g., demethylation at methoxy groups) that may alter potency .

Q. What strategies improve this compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Mask sulfonyl groups as tert-butyl esters to enhance oral bioavailability .
  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) on the 4-methylbenzyl moiety to reduce LogP from ~3.5 to 2.0–2.5, improving solubility .
  • Plasma Stability : Incubate with human liver microsomes (HLMs) and use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

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